4-Bromo-N-(oxetan-3-yl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
4-Bromo-N-(oxetan-3-yl)-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(oxetan-3-yl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is usually introduced via nucleophilic substitution reactions using trifluoromethoxide anions.
Bromination: The bromine atom is introduced through electrophilic bromination reactions using bromine or bromine-containing reagents.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(oxetan-3-yl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-Bromo-N-(oxetan-3-yl)-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibiotic or antifungal agent due to its sulfonamide structure.
Chemical Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Pharmaceutical Industry: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(oxetan-3-yl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt protein functions. The bromine and trifluoromethoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(oxetan-3-yl)-benzenesulfonamide: Lacks the trifluoromethoxy group, which may affect its chemical properties and biological activity.
N-(oxetan-3-yl)-2-(trifluoromethoxy)benzenesulfonamide: Lacks the bromine atom, which may influence its reactivity and interactions.
4-Bromo-2-(trifluoromethoxy)benzenesulfonamide: Lacks the oxetane ring, which may alter its stability and function.
Uniqueness
4-Bromo-N-(oxetan-3-yl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of all three functional groups: the bromine atom, the oxetane ring, and the trifluoromethoxy group
Properties
IUPAC Name |
4-bromo-N-(oxetan-3-yl)-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO4S/c11-6-1-2-9(8(3-6)19-10(12,13)14)20(16,17)15-7-4-18-5-7/h1-3,7,15H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJUYDDLLDNIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NS(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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